![molecular formula C8H9N3O B2412250 (5-Amino-1H-benzo[d]imidazol-2-yl)methanol CAS No. 294656-36-3](/img/structure/B2412250.png)
(5-Amino-1H-benzo[d]imidazol-2-yl)methanol
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Overview
Description
“(5-Amino-1H-benzo[d]imidazol-2-yl)methanol” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been a subject of interest due to their broad range of chemical and biological properties . A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been reported .
Molecular Structure Analysis
Imidazole shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms . The bonds constructed during the formation of the imidazole are key components to functional molecules that are used in a variety of everyday applications .
Chemical Reactions Analysis
Imidazole-containing compounds have been used in a variety of chemical reactions due to their broad range of chemical properties . They have been used in the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .
Physical And Chemical Properties Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Scientific Research Applications
Aminoacyl-tRNA Synthetase Inhibitors
A series of six amino acids were coupled to the purine-like 7-amino-5-hydroxymethylbenzimidazole nucleoside analogue following an optimized synthetic pathway . These compounds were designed as aminoacyl-tRNA synthetase (aaRS) inhibitors and can be considered as 1,3-dideazaadenine analogues carrying a 2-hydroxymethyl substituent . Aminoacyl-tRNA synthetases have become viable targets for the development of antimicrobial agents due to their crucial role in protein translation .
Protein Translation Studies
The role of 5-Amino-2-(hydroxymethyl)benzimidazole in protein translation has been studied extensively . It’s used in the synthesis of aaRS inhibitors, which play a crucial role in protein translation .
Nucleoside Analogue Synthesis
5-Amino-2-(hydroxymethyl)benzimidazole is used in the synthesis of purine-like 7-amino-5-hydroxymethylbenzimidazole nucleoside analogues . These analogues are designed as aaRS inhibitors and can be considered as 1,3-dideazaadenine analogues carrying a 2-hydroxymethyl substituent .
Biochemical Research
The compound is used in biochemical research, particularly in the study of nucleosides and their analogues . It’s used in the synthesis of 1,3-dideazapurine-like 7-amino-5-hydroxymethylbenzimidazole ribonucleoside analogues .
Mechanism of Action
Target of Action
Benzimidazole compounds, a class to which this compound belongs, have been known to interact with various enzymes and protein receptors .
Mode of Action
Benzimidazole derivatives have been reported to exhibit inhibitory effects on corrosion processes, acting as mixed type inhibitors . They show a stronger inhibitive effect on the cathodic reaction than on the anodic one .
Biochemical Pathways
Benzimidazole-based catalysts have been used in co2 cycloaddition reactions . The synergistic effect of Br−, hydrogen bond donors (-NH-, -NH2), and N+ in these catalysts contributes to their superior catalytic performance .
Result of Action
Benzimidazole-based catalysts have shown high catalytic activity and recyclability in co2 cycloaddition reactions, achieving a yield of 97% .
Action Environment
The action of 5-Amino-2-(hydroxymethyl)benzimidazole can be influenced by environmental factors. For instance, the presence of an inert atmosphere is necessary for the storage of this compound . Additionally, the performance of benzimidazole-based catalysts in CO2 cycloaddition reactions can be affected by the presence of hydrogen bond donors and halide ions .
Safety and Hazards
Future Directions
The future directions in the field of imidazole-containing compounds involve the development of new drugs that overcome the problems of antimicrobial resistance . There is a great importance of heterocyclic ring-containing drugs . Therefore, the development of novel imidazole-containing compounds could lead to the discovery of new therapeutic agents.
properties
IUPAC Name |
(6-amino-1H-benzimidazol-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-3,12H,4,9H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKZEQGMZMYWRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=N2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10951978 |
Source
|
Record name | (6-Amino-1H-benzimidazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10951978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Amino-1H-benzo[d]imidazol-2-yl)methanol | |
CAS RN |
294656-36-3 |
Source
|
Record name | (6-Amino-1H-benzimidazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10951978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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